molecular formula C24H28N4O4S B3312047 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-86-1

2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312047
CAS No.: 946287-86-1
M. Wt: 468.6 g/mol
InChI Key: IFOHJGNYJFRBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Here is a general synthetic route:

  • Formation of the Pyridazinyl Intermediate

      Starting Material: 4-methylpiperidine

      Reagents: Pyridazine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane or DMF, under inert atmosphere, at room temperature to moderate heat.

  • Formation of the Phenylsulfonamide Intermediate

      Starting Material: 2,4-dimethoxybenzenesulfonyl chloride

      Reagents: Aniline derivatives, base (e.g., triethylamine)

      Conditions: The reaction is typically conducted in an organic solvent like dichloromethane, at low to moderate temperatures.

  • Coupling of Intermediates

      Reagents: The pyridazinyl intermediate and the phenylsulfonamide intermediate

      Conditions: The coupling reaction is performed in an organic solvent, using a coupling agent (e.g., EDC, HOBt), under inert atmosphere, at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

      Reagents: Oxidizing agents such as potassium permanganate, chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions, at elevated temperatures.

  • Reduction: : Reduction of the sulfonamide group can lead to the formation of corresponding amines.

      Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or THF, under inert atmosphere, at low temperatures.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

      Reagents: Nucleophiles such as amines, thiols.

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO, at room temperature to moderate heat.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
  • 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide analogs
  • Other sulfonamide derivatives

Uniqueness

The uniqueness of 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide lies in its specific structural features, such as the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-17-12-14-28(15-13-17)24-11-9-21(25-26-24)18-4-6-19(7-5-18)27-33(29,30)23-10-8-20(31-2)16-22(23)32-3/h4-11,16-17,27H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHJGNYJFRBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.